Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate

Orthogonal Reactivity Sequential Coupling C-I vs C-Br Activation

Sourcing a single building block with truly orthogonal reactive handles often leads to synthetic dead-ends due to poor chemoselectivity. This compound solves that with three distinct halogen sites, enabling precise, sequential diversification validated by bond dissociation energetics. • Enables a 3-step programmable sequence: C-I (Suzuki/Sonogashira), then C-Br (aryl), then SN2 at the kinetically privileged benzylic bromide. • The ~16 kcal/mol C-I vs. C-Br bond energy difference ensures the chemoselectivity required for complex biaryl architectures. • Guaranteed >95% purity, shipped ambient with rigorous QC to ensure your multi-step synthesis initiates from a reliable, structurally precise precursor.

Molecular Formula C9H7Br2IO2
Molecular Weight 433.865
CAS No. 1370600-69-3
Cat. No. B2803230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-2-(bromomethyl)-5-iodobenzoate
CAS1370600-69-3
Molecular FormulaC9H7Br2IO2
Molecular Weight433.865
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)I)Br)CBr
InChIInChI=1S/C9H7Br2IO2/c1-14-9(13)6-2-5(12)3-8(11)7(6)4-10/h2-3H,4H2,1H3
InChIKeyUCAGPZLXUFZXGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate: Multi-Halogenated Scaffold


Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate (CAS 1370600-69-3) is a highly functionalized aromatic compound with the molecular formula C9H7Br2IO2 and a molecular weight of 433.86 g/mol . It features a methyl ester and three distinct halogen substituents: a bromomethyl group at the 2-position, a bromine atom at the 3-position, and an iodine atom at the 5-position of the benzoate ring . This dense array of orthogonal reactive centers makes it a specialized building block for multi-step synthetic sequences, particularly in medicinal chemistry and materials science where precise control over sequential functionalization is paramount .

1
Orthogonal reactivity scaffold Three distinct C–X bonds enable programmed, sequential functionalization in multi-step synthesis.
2
Chemoselective coupling control Supports selective C–I activation before C–Br, reducing competitive side reactions in cross-coupling workflows.
3
Late-stage diversification handle Benzylic bromide site permits nucleophilic elaboration after coupling steps. Selection context: suitability depends on planned synthetic sequence order.

Structural Specificity for Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate


The unique combination and specific spatial arrangement of the bromine, iodine, and bromomethyl groups on the benzoate core of Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate directly dictate its synthetic utility. A simple substitution with a closely related analog, such as one lacking the 5-iodo group or having a different halogen pattern, would fundamentally alter the chemo- and regioselectivity achievable in sequential cross-coupling reactions . The differential reactivity of the C-I, C-Br (aryl), and C-Br (benzylic) bonds is the core of its value proposition; generic replacement with a compound of similar molecular weight or elemental composition would not preserve this carefully tuned reactivity profile, likely leading to failed synthetic sequences or a dramatically different product outcome . This necessitates a procurement strategy based on precise structural identity, not functional class.

Target Compound
Three orthogonal reactive sites: aryl-I, aryl-Br, benzylic-Br. Differential C–X bond reactivity supports sequential, chemoselective transformations.
Symmetrical Di-Halogenated Analog
Identical C–Br bonds yield competitive, non-selective reactions. Orthogonal sequential coupling may not transfer; product distribution may differ.
Target Compound
Iodine at 5-position provides the most reactive aryl halide for first-step cross-coupling with reported ~16 kcal/mol lower BDE vs. aryl-Br.
De-Iodo Analog (CAS 337536-14-8)
Lacks the reactive C–I site. Chemoselectivity window shifts; sequential functionalization strategy may require redesign.
Target Compound
Benzylic bromide enables rapid SN2 diversification. Reported ~100-fold kinetic advantage over standard primary alkyl bromide.
Analog Without Benzylic Bromide
Fewer functionalizable positions; late-stage diversification options limited. Molecular complexity ceiling may be lower.

Differentiation Evidence for Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate


Orthogonal Reactivity for Sequential Functionalization

The target compound's utility stems from the significant difference in reactivity between its three carbon-halogen bonds. This allows for highly controlled, sequential transformations. The C-I bond (aryl iodide) is far more reactive in palladium-catalyzed cross-couplings than the C-Br (aryl bromide) bond, while the benzylic C-Br bond offers a distinct nucleophilic substitution pathway [1]. A comparative analysis of bond dissociation energies (BDEs) reveals a quantifiable difference in activation energy required for cleavage: the Ph-I bond is approximately 65 kcal/mol, compared to roughly 81 kcal/mol for the Ph-Br bond [1]. This 16 kcal/mol difference is the mechanistic foundation for the observed chemoselectivity, where the 5-iodo position can be functionalized in the presence of the 3-bromo group [1]. This is in stark contrast to simpler, symmetrical bi-halogenated analogs that would suffer from competitive, non-selective reactions .

Orthogonal Reactivity
Class-level inference
~16kcal/mol ΔBDE
Supports chemoselective C–I coupling before C–Br
BDE gap between aryl-I (~65 kcal/mol) and aryl-Br (~81 kcal/mol). Reported values; confirm under experimental conditions.
Orthogonal Reactivity Sequential Coupling C-I vs C-Br Activation

Benzylic Bromide Reactivity Advantage

The presence of a benzylic bromide group in the target compound provides a third, orthogonal reactive handle that is absent in simpler di-halogenated benzoates like Methyl 5-bromo-2-iodobenzoate. This benzylic position is highly activated for nucleophilic substitution (SN2) compared to a typical alkyl bromide. For instance, benzyl bromide reacts with nucleophiles approximately 100 times faster than a primary alkyl bromide like n-butyl bromide under comparable SN2 conditions [1]. This kinetic advantage is a direct consequence of the stabilization of the transition state by the adjacent aromatic ring [1]. In contrast, an analog like Methyl 2-(bromomethyl)-5-iodobenzoate, while possessing the benzylic bromide, lacks the 3-bromo substituent, thereby reducing the overall number of functionalizable positions and limiting the potential molecular complexity achievable .

Benzylic Br Reactivity
Class-level inference
~100×relative SN2 rate
Supports rapid late-stage nucleophilic diversification
Kinetic comparison vs. n-butyl bromide under standard SN2 conditions. Class-level benchmark; may vary with nucleophile.
Nucleophilic Substitution SN2 Reactivity Benzylic Bromide

Commercial Availability and Purity Benchmark

For research and development purposes, reliable access to a chemical with a defined purity is critical. Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate is available from multiple reputable vendors with explicitly stated purity levels. AKSci offers the compound at a minimum purity of 95%, with certificates of analysis (CoA) and safety data sheets (SDS) provided to ensure batch-to-batch consistency . Another major supplier, Leyan, offers the compound at a higher 98% purity, demonstrating an option for more stringent research requirements . This level of commercial maturity and quality control is not uniformly present for all theoretical analogs. For instance, while a simpler analog like Methyl 3-bromo-2-(bromomethyl)benzoate (CAS 337536-14-8) is also commercially available at 95-98% purity, it lacks the iodine atom which is crucial for orthogonal reactivity . The availability of the target compound at 98% purity from Leyan provides a quantifiable advantage for experiments where impurities could interfere with sensitive catalytic cycles or biological assays .

Purity Benchmark
Cross-study comparable
Target (Leyan): 98%
Target (AKSci): 95%
De-Iodo analog: 95–98%
Higher purity specification available for sensitive workflows
Vendor-reported specifications as of 2025. Verify lot-specific CoA before procurement.
Commercial Availability Purity Specification Procurement Benchmark

Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate Research Applications


Sequential Cross-Coupling for Complex Biaryl Synthesis

This compound is ideally suited for the programmed synthesis of complex biaryl architectures. A researcher can first exploit the highly reactive 5-iodo group in a Suzuki-Miyaura or Sonogashira coupling to introduce one aryl or alkynyl moiety . Following this, the more robust 3-bromo group can be activated under modified, often harsher, conditions for a second, different cross-coupling . The quantifiable ~16 kcal/mol difference in bond dissociation energies between C-I and C-Br (aryl) bonds directly underpins the chemoselectivity required for this sequential process, a feat not achievable with a symmetrically di-halogenated analog [1].

Orthogonal Post-Coupling Functionalization for Privileged Scaffolds

Following one or two cross-coupling steps, the retained benzylic bromide provides a third orthogonal site for late-stage diversification. This can be used to install a wide range of nucleophiles (amines, alkoxides, thiols) via rapid SN2 reactions, generating a library of complex, drug-like molecules from a single advanced intermediate . The superior kinetic reactivity of this benzylic bromide (~100-fold faster than a standard alkyl bromide) ensures efficient and high-yielding derivatization [2]. This three-step, orthogonal sequence—C-I coupling, then C-Br coupling, then C-N/O/S bond formation—is a powerful, differentiated strategy for medicinal chemists constructing diverse compound collections.

Heterocycle Synthesis via Intramolecular Cyclizations

The 2-bromomethyl group is strategically positioned ortho to the ester functionality. After hydrolysis of the methyl ester to a carboxylic acid, this compound becomes a versatile precursor for the synthesis of lactones (e.g., isocoumarins or phthalides) and other oxygen-containing heterocycles via intramolecular nucleophilic attack of the carboxylate on the benzylic bromide . The presence of the additional 3-bromo and 5-iodo groups on the resulting heterocyclic core allows for further structural elaboration, making it a highly valuable entry point into complex, polycyclic molecular frameworks of relevance to both pharmaceutical and agrochemical discovery .

Next-Generation Functional Materials

The dense halogenation pattern makes this compound a promising monomer or core unit for the synthesis of functional materials. Sequential cross-couplings can be used to grow well-defined, π-conjugated oligomers or polymers with specific electronic and optical properties . The controlled, step-wise addition of aryl/heteroaryl groups allows for precise tuning of the material's band gap and charge transport characteristics. This level of synthetic control over macromolecular architecture is highly valuable in the development of advanced materials for organic electronics (OLEDs, OPVs) and sensors, where impurities from uncontrolled polymerization or non-specific coupling can severely degrade device performance .

Application
Selection Property
Validation Focus
Sequential Cross-Coupling
Chemoselective aryl halide reactivity order
Confirm C–I selectivity under planned coupling conditions
Late-Stage Diversification
Benzylic bromide SN2 kinetics
Validate nucleophile scope and conversion efficiency
Heterocycle Synthesis
Ortho-ester/benzylic-Br proximity
Monitor intramolecular cyclization yield and regiochemistry
Functional Materials
Dense halogenation for iterative coupling
Assess stepwise oligomer/polymer growth and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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